2,3,3',4,4',5',6-Heptachlorobiphenyl

Vue d'ensemble

Description

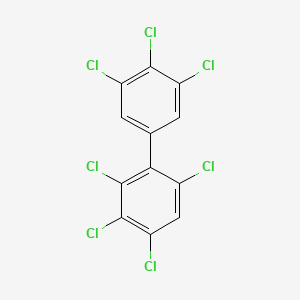

2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H3Cl7. It is one of the many congeners of PCBs, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications, including as coolants and insulating fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature to obtain the desired heptachlorinated product .

Industrial Production Methods

Industrial production of PCBs, including 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process required careful monitoring to ensure the correct chlorination pattern and to minimize the formation of unwanted by-products. due to the environmental and health concerns associated with PCBs, their industrial production has been largely discontinued .

Analyse Des Réactions Chimiques

Oxidation Reactions

PCBs with multiple chlorine substituents, such as 2,3,3',4,4',5',6-Heptachlorobiphenyl, undergo oxidation under strong oxidative conditions. Key pathways include:

-

Hydroxylation : Introduction of hydroxyl groups via cytochrome P450 enzymes, forming hydroxylated metabolites. These metabolites may exhibit altered toxicity profiles compared to the parent compound.

-

Formation of Quinones : Oxidation of ortho- and para-chlorinated positions can yield reactive quinones, which are implicated in oxidative stress mechanisms .

Example Reaction Conditions :

| Reagent/Condition | Product |

|---|---|

| KMnO₄ (acidic conditions) | Hydroxylated derivatives |

| Ozone (O₃) | Ring-cleavage products |

Reduction and Dechlorination

Dechlorination is a critical detoxification pathway for highly chlorinated PCBs. For this compound:

-

Catalytic Hydrogenation : Palladium or nickel catalysts facilitate stepwise removal of chlorine atoms under H₂ gas, producing less chlorinated biphenyls.

-

Microbial Reductive Dechlorination : Anaerobic bacteria selectively remove meta- and para-chlorines, leaving ortho positions intact. This process is pH- and temperature-dependent .

Key Observations :

-

Preferential Dechlorination Sites : Meta- and para-chlorines are more reactive than ortho-substituted chlorines due to steric and electronic effects.

-

Byproducts : Lower-chlorinated biphenyls (e.g., tri- or tetrachlorobiphenyls) are common intermediates.

Substitution Reactions

Nucleophilic substitution occurs at chlorine positions, particularly under basic conditions:

-

Hydrolysis : Replacement of chlorine with hydroxyl groups in aqueous alkaline solutions (e.g., NaOH).

-

Aryl Displacement : Reactions with thiols or amines yield sulfur- or nitrogen-containing derivatives.

Reaction Efficiency :

| Position | Reactivity | Notes |

|---|---|---|

| Para | High | Less steric hindrance |

| Ortho | Low | Steric shielding by adjacent Cl |

Photodegradation

Ultraviolet (UV) light induces bond cleavage in PCBs:

-

Mechanism : UV radiation promotes homolytic cleavage of C–Cl bonds, generating aryl radicals that recombine or react with environmental oxidants.

-

Products : Lower-chlorinated biphenyls, chlorinated dibenzofurans, and CO₂ .

Factors Influencing Rate :

-

Wavelength of light (optimal at 254 nm).

-

Presence of photosensitizers (e.g., TiO₂ accelerates degradation).

Thermal Decomposition

At elevated temperatures (>500°C), this compound undergoes pyrolysis:

-

Primary Products : Chlorinated benzenes, biphenylenes, and soot.

-

Hazardous Byproducts : Polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

Biotransformation

Microbial and enzymatic pathways modify the compound’s structure:

-

Aerobic Metabolism : Fungal peroxidases (e.g., lignin peroxidase) oxidize PCBs to chlorinated acids.

-

Anaerobic Metabolism : Reductive dechlorination dominates, as observed in sediment studies .

Environmental Half-Life :

-

Estimated at 10–15 years in soil due to high chlorine content and persistence.

Analytical Detection Methods

While not a reaction, analytical techniques inform reactivity studies:

| Method | Detection Limit | Application |

|---|---|---|

| HRGC/HRMS | <1 ng/mL | Quantification in environmental samples |

| Gas Chromatography | <0.5 ng/mL | Routine monitoring |

Applications De Recherche Scientifique

Environmental Monitoring

2,3,3',4,4',5',6-Heptachlorobiphenyl is utilized as a reference compound in environmental studies to assess PCB contamination levels in soil and water samples. Its persistence in the environment makes it a key indicator of PCB pollution.

| Application | Description |

|---|---|

| Environmental Testing | Used as a standard for quantifying PCB levels in environmental samples. |

| Bioaccumulation Studies | Investigated for its tendency to accumulate in the food chain. |

Toxicological Studies

Research has focused on the toxicological effects of this compound, particularly its endocrine-disrupting properties and potential links to various health issues.

- Endocrine Disruption : Studies have shown that PCBs can interfere with hormonal systems, which may lead to reproductive and developmental issues in wildlife and humans .

- Cancer Research : A notable case study examined the association between PCB exposure and breast cancer risk among women with varying adipose concentrations of PCBs, including heptachlorobiphenyl .

Analytical Chemistry

In analytical chemistry, this compound serves as a critical reference material for developing methods to detect and quantify PCBs in complex mixtures.

| Analytical Method | Purpose |

|---|---|

| Gas Chromatography | Used for separating and analyzing PCB mixtures |

| Supercritical Fluid Extraction | Method for extracting PCBs from biological samples |

Case Study 1: Breast Cancer Risk Assessment

A study conducted on Long Island assessed the relationship between PCB exposure and breast cancer incidence among women. The study measured adipose concentrations of various PCB congeners, including this compound. The findings indicated no significant correlation between PCB levels and breast cancer risk when adjusted for confounding factors such as age and body mass index .

Case Study 2: Environmental Impact Assessment

Another significant investigation focused on the presence of PCBs in aquatic ecosystems. Researchers monitored sediment and fish samples from contaminated sites to evaluate the bioaccumulation of heptachlorobiphenyl and its implications for wildlife health and ecosystem integrity .

Mécanisme D'action

2,3,3’,4,4’,5’,6-Heptachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activator: It binds to the xenobiotic response element (XRE) promoter region of genes, activating the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1.

Biochemical and Toxic Effects: Mediates toxic effects through the activation of pathways involved in cell-cycle regulation and the disruption of endocrine functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl (PCB 170)

- 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl (PCB 171)

- 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl (PCB 189)

Uniqueness

2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical properties, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Activité Biologique

2,3,3',4,4',5',6-Heptachlorobiphenyl (PCB 189) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds that have raised significant environmental and health concerns due to their persistence and bioaccumulation in ecosystems. This compound is known for its complex biological activity, which can lead to various toxicological effects on human health and wildlife.

- Chemical Formula : C12H3Cl7

- CAS Number : 69782-91-8

- Molecular Weight : 403.4 g/mol

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

The biological activity of PCB 189 is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This receptor is crucial for the regulation of various biological processes, including:

- Gene Expression : PCB 189 binds to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism, particularly cytochrome P450 enzymes .

- Endocrine Disruption : The compound has been shown to interfere with thyroid hormone production and estrogen receptor activity, contributing to reproductive dysfunction and potentially promoting cancer cell growth .

Toxicological Effects

The toxic effects of PCB 189 include:

- Carcinogenicity : Studies have linked PCB exposure to increased risks of breast cancer and other malignancies. For instance, one study indicated a significant association between adipose concentrations of PCB 189 and breast cancer risk, with an adjusted odds ratio suggesting a dose-response relationship .

- Neurotoxicity : PCBs can alter neurotransmitter levels, particularly dopamine, which may affect neurological functions and behavior .

- Reproductive Toxicity : Exposure to PCB 189 has been associated with reproductive dysfunction in both males and females due to its endocrine-disrupting properties .

Environmental Impact

PCB 189 is persistent in the environment and bioaccumulates in the food chain. Its presence in aquatic ecosystems has raised concerns about ecological health and the safety of fish consumption. Monitoring studies have indicated varying concentrations of PCBs in fish tissues across different geographical locations, highlighting the need for ongoing environmental assessments .

Case Study 1: Breast Cancer Risk

A study conducted on women with varying levels of PCB exposure found that higher adipose concentrations of PCB 189 were significantly associated with an increased risk of breast cancer. This study adjusted for confounding factors such as age and body mass index (BMI), reinforcing the potential carcinogenic effects of this compound .

Case Study 2: Wildlife Impact

Research on fish populations exposed to contaminated water sources revealed elevated levels of PCB 189 in their tissues. The findings indicated not only bioaccumulation but also potential impacts on reproductive success and population dynamics within these aquatic communities .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Mechanism | Binds to AhR; alters gene expression |

| Toxicity | Carcinogenic; neurotoxic; reproductive effects |

| Environmental Persistence | High; bioaccumulates in food chains |

| Health Risks | Associated with breast cancer; endocrine disruption |

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-3-8(16)11(18)12(19)9(5)4-1-6(14)10(17)7(15)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXBXWAXIMLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074238 | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-50-7 | |

| Record name | 2,3,3′,4,4′,5′,6-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895SJ405CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.